2-Cyanoethylmethyldiisopropylphosphoramidite
Overview
Description
2-Cyanoethylmethyldiisopropylphosphoramidite is a chemical compound widely used in the field of organic synthesis, particularly in the synthesis of oligonucleotides. It is a derivative of phosphoramidite, which plays a crucial role in the formation of phosphodiester bonds during the synthesis of DNA and RNA sequences. This compound is known for its stability and efficiency in facilitating the coupling reactions necessary for the assembly of nucleic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Cyanoethylmethyldiisopropylphosphoramidite typically involves the reaction of a protected nucleoside with 2-cyanoethyl N,N,N’,N’-tetraisopropylphosphorodiamidite. This reaction is catalyzed by a weak acid, such as tetrazole . The process can be summarized in the following steps:
Protection of Nucleoside: The nucleoside is protected to prevent undesired side reactions. Common protecting groups include dimethoxytrityl (DMT) for the 5’-hydroxy group.
Formation of Phosphoramidite: The protected nucleoside reacts with 2-cyanoethyl N,N,N’,N’-tetraisopropylphosphorodiamidite in the presence of a weak acid catalyst to form the phosphoramidite.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and large-scale purification techniques to ensure high yield and purity. The use of automated systems allows for precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Cyanoethylmethyldiisopropylphosphoramidite undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the cyanoethyl group is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form phosphorothioates or phosphorodithioates, which are important intermediates in the synthesis of modified oligonucleotides.
Common Reagents and Conditions
Tetrazole: Used as a catalyst in the formation of phosphoramidites.
Triethylamine: Used in the purification process to stabilize the phosphoramidite moiety.
Oxidizing Agents: Such as iodine or sulfur, used in the oxidation of phosphoramidites to phosphorothioates.
Major Products Formed
The major products formed from the reactions of this compound include various oligonucleotide analogs, such as phosphorothioates and phosphorodithioates, which are used in therapeutic and diagnostic applications .
Scientific Research Applications
2-Cyanoethylmethyldiisopropylphosphoramidite has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Cyanoethylmethyldiisopropylphosphoramidite involves the formation of phosphodiester bonds during the synthesis of oligonucleotides. The compound acts as a coupling agent, facilitating the addition of nucleotides to the growing DNA or RNA chain. The cyanoethyl group serves as a protecting group, which is removed after the coupling reaction to allow for further elongation of the oligonucleotide chain .
Comparison with Similar Compounds
Similar Compounds
2-Cyanoethyl N,N,N’,N’-tetraisopropylphosphorodiamidite: Used in the synthesis of nucleoside phosphoramidites.
N,N-Diisopropylaminochlorophosphine: Another phosphoramidite used in oligonucleotide synthesis.
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite: Similar in structure and used for similar applications.
Uniqueness
2-Cyanoethylmethyldiisopropylphosphoramidite is unique due to its stability and efficiency in oligonucleotide synthesis. The presence of the cyanoethyl group provides additional stability during the synthesis process, making it a preferred choice for high-fidelity DNA and RNA synthesis .
Properties
IUPAC Name |
3-[[di(propan-2-yl)amino]-methoxyphosphanyl]oxypropanenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N2O2P/c1-9(2)12(10(3)4)15(13-5)14-8-6-7-11/h9-10H,6,8H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRIKXXRRIMERLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OC)OCCC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N2O2P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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